molecular formula C8H14Cl2N2O B2484025 1-(5-Cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine;dihydrochloride CAS No. 2413898-84-5

1-(5-Cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine;dihydrochloride

Cat. No. B2484025
CAS RN: 2413898-84-5
M. Wt: 225.11
InChI Key: GDMMWBWTRPJYJP-UHFFFAOYSA-N
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Description

1-(5-Cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine; dihydrochloride is a chemical compound likely studied for its potential in various chemical and pharmacological applications. Its structure suggests it belongs to the class of compounds containing oxazole rings and cyclopropyl groups, known for their diverse biological activities.

Synthesis Analysis

The synthesis of related compounds often involves strategic cyclization reactions and functional group transformations. For example, the regioselective intramolecular amination of cyclopropylmethyl cation has been used to synthesize tetrahydro-1,3-oxazepines, demonstrating the utility of cyclopropyl groups in synthesizing heterocyclic compounds (Skvorcova, Grigorjeva, & Jirgensons, 2015).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been conducted through spectroscopic methods and X-ray diffraction. For example, crystal and molecular structure analysis of a bioactive heterocyclic compound containing a cyclopropyl group revealed insights into its conformation and electronic properties (Thimmegowda et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving cyclopropyl groups and oxazole rings are diverse. Cyclopropyl groups can participate in cycloaddition reactions, illustrating their versatility in synthetic chemistry. The synthesis of 1,3-oxazepines through cycloaddition reactions highlights this versatility (Ramadan, 2018).

Scientific Research Applications

Antidepressant Effects

Research has shown that compounds similar to 1-(5-Cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine; dihydrochloride, such as 1-(4,5-dichloro-9,10-dihydro-9,10-ethanoanthracen-11-yl)-N-methylmethanamine, demonstrate significant antidepressant effects. These effects were observed in animal models, where a reduction in immobility times indicated an antidepressant action (Karama et al., 2016).

Anticancer and Antimicrobial Applications

A study on 1,3-oxazole derivatives found that some compounds showed promising anticancer activity against a panel of 60 cancer cell lines. Additionally, these compounds exhibited in vitro antibacterial and antifungal activities, demonstrating their potential as antimicrobial agents (Katariya et al., 2021).

Synthesis of Complex Organic Compounds

The synthesis of complex organic compounds, such as N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, leverages the structural characteristics of 1,3-oxazole derivatives. These compounds are synthesized using 1,3-dipolar cycloaddition reactions and are structurally characterized using various spectroanalytical techniques (Younas et al., 2014).

Antibacterial Agents

1,3-oxazole derivatives have been used in synthesizing new pyridone carboxylic acid antibacterial agents. For instance, derivatives like 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid have shown potent antibacterial activity (Uno et al., 1989).

Enantioselective Synthesis in Medicinal Chemistry

The enantioselective synthesis of compounds like 2-(2-Arylcyclopropyl)glycines, starting from simple aromatic aldehydes and acetylfuran, is another application. These compounds, derived from 1,3-oxazole analogs, serve as conformationally restricted homophenylalanine analogs, which are significant in medicinal chemistry (Demir et al., 2004).

Antimycobacterial Activity

Novel compounds like 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea have been synthesized to evaluate their in vitro and in vivo antimycobacterial activities. These studies provide insights into their potential use against multidrug-resistant Mycobacterium tuberculosis (Sriram et al., 2007).

Nonlinear Optical Properties and Photophysical Applications

Research on 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones has shown that these compounds exhibit excellent optical limiting behavior and third-order nonlinear optical properties, which are valuable in photophysical applications (Murthy et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources . As with any chemical compound, appropriate safety measures should be taken when handling it, and Material Safety Data Sheets (MSDS) should be consulted.

Future Directions

The future directions for the use of this compound are not specified in the available sources. Given that it is a research-use-only compound , it’s likely that its future applications will depend on the outcomes of ongoing research studies.

properties

IUPAC Name

1-(5-cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-9-5-8-10-4-7(11-8)6-2-3-6;;/h4,6,9H,2-3,5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLLRCLNDFXXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=C(O1)C2CC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine;dihydrochloride

CAS RN

2413898-84-5
Record name [(5-cyclopropyl-1,3-oxazol-2-yl)methyl](methyl)amine dihydrochloride
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